molecular formula C27H48O B12418865 (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol (ACI)

(3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol (ACI)

Cat. No.: B12418865
M. Wt: 393.7 g/mol
InChI Key: QYIXCDOBOSTCEI-DGYVRKDASA-N
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Description

Compound 5, also known as 5-Hydroxymethylfurfural (5-HMF), is an organic compound derived from sugars. It is a versatile platform chemical with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. 5-HMF is characterized by its furan ring structure with a hydroxymethyl group attached to the 5-position, making it a valuable intermediate for the synthesis of numerous chemicals and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-HMF can be synthesized through the dehydration of hexose sugars, such as glucose and fructose. The reaction typically involves acidic catalysts, such as sulfuric acid or hydrochloric acid, under elevated temperatures. The process can be carried out in various solvents, including water, dimethyl sulfoxide, and ionic liquids .

Industrial Production Methods

In industrial settings, 5-HMF is produced using continuous flow reactors to ensure efficient heat and mass transfer. The use of heterogeneous catalysts, such as ion-exchange resins and zeolites, has been explored to improve the yield and selectivity of 5-HMF production. Additionally, biomass-derived feedstocks, such as lignocellulosic materials, are being investigated as sustainable sources for 5-HMF production .

Chemical Reactions Analysis

Types of Reactions

5-HMF undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for transforming 5-HMF into valuable derivatives and intermediates .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-HMF has garnered significant attention in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of 5-HMF involves its interaction with various molecular targets and pathways. In biological systems, 5-HMF can scavenge free radicals, thereby exhibiting antioxidant properties. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-HMF has been shown to interact with hemoglobin, increasing its affinity for oxygen and potentially alleviating symptoms of sickle cell anemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-HMF

5-HMF stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo a wide range of chemical transformations makes it a versatile intermediate for the synthesis of various valuable compounds. Additionally, its potential therapeutic properties, such as antioxidant and anti-inflammatory effects, distinguish it from other furan derivatives .

Properties

Molecular Formula

C27H48O

Molecular Weight

393.7 g/mol

IUPAC Name

(3R,5S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D

InChI Key

QYIXCDOBOSTCEI-DGYVRKDASA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])O

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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